molecular formula C7H8N4O2 B1527201 ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate CAS No. 1249221-11-1

ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B1527201
Key on ui cas rn: 1249221-11-1
M. Wt: 180.16 g/mol
InChI Key: XOJPMYICABHJRO-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

Ethyl 2-bromoacetate (8.88 g, 53.15 mmol) was reacted with 1H-1,2,4-triazole-3-carbonitrile (5 g, 53.15 mmol) according to the procedure as described in Example 48, Step A to give the title compound as a white solid (8 g, 84%). The compound was characterized by the following spectroscopic data:
Quantity
8.88 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH:8]1[CH:12]=[N:11][C:10]([C:13]#[N:14])=[N:9]1>>[C:13]([C:10]1[N:11]=[CH:12][N:8]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])[N:9]=1)#[N:14]

Inputs

Step One
Name
Quantity
8.88 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
5 g
Type
reactant
Smiles
N1N=C(N=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NN(C=N1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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